molecular formula C15H13NO3 B6378383 2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol CAS No. 1262003-90-6

2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol

Cat. No.: B6378383
CAS No.: 1262003-90-6
M. Wt: 255.27 g/mol
InChI Key: MPIXHCLLFOGNIY-UHFFFAOYSA-N
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Description

2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol is an organic compound with the molecular formula C15H13NO3. This compound is known for its unique structure, which includes a formyl group, a phenyl ring, and a methylaminocarbonyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol typically involves multi-step organic reactions. One common method involves the reaction of 3-(N-methylaminocarbonyl)phenylboronic acid with 2-formylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-Carboxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol.

    Reduction: 2-Hydroxymethyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol.

    Substitution: 2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]-4-nitrophenol.

Scientific Research Applications

2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: In the development of fluorescent probes for biological imaging.

    Medicine: As a potential lead compound in drug discovery for its biological activity.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-5-[3-(N-ethylaminocarbonyl)phenyl]phenol
  • 2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]aniline
  • 2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid

Uniqueness

2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and phenolic groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-(4-formyl-3-hydroxyphenyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-16-15(19)12-4-2-3-10(7-12)11-5-6-13(9-17)14(18)8-11/h2-9,18H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIXHCLLFOGNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685224
Record name 4'-Formyl-3'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-90-6
Record name [1,1′-Biphenyl]-3-carboxamide, 4′-formyl-3′-hydroxy-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262003-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Formyl-3'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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